(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one
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Overview
Description
The compound “(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one” is a chemical substance with the CAS Number: 214599-08-3 . It has a molecular weight of 309.16 and its IUPAC name is (4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13BrN2O2/c1-16(2)10(8-14)11-13(17)18-12(15-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/b11-10+ . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . Its molecular formula is C13H13BrN2O2 and it has a molecular weight of 309.16 .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Imidazoazine Derivatives : The compound reacts with N,N-dimethyl-N'-heteroarylformamidines to form imidazoazine derivatives, which are intermediates in the synthesis of azaaplysinopsin and related systems (Bratušek, Hvala, & Stanovnik, 1998).
- Formation of 1,4-Dihydropyridine Derivatives : When treated with primary amines, this compound yields 1,4-dihydropyridine derivatives, which are significant in medicinal chemistry (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).
- Generation of 3-Aroylamino-4-pyridones : It exhibits reactivity towards amines and active methylene reagents under microwave heating, leading to new syntheses, like 3-aroylamino-4-pyridones (Anwar, Metwally, Gaber, & Elnagdi, 2005).
Chemical Characterization and Properties
- Crystallographic Studies : Its derivatives have been characterized by single crystal X-ray diffraction technique, providing insights into their molecular structure and crystallography (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).
- Use in Fluorescent Molecular Probes : Derivatives of this compound have been prepared as fluorescent solvatochromic dyes, useful in studying biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
- Nonlinear Optical Absorption : Its derivatives have been investigated for third-order nonlinear optical properties, suggesting potential applications in optical devices like optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Safety And Hazards
The safety information available indicates that the compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . For more detailed safety information, please refer to the MSDS .
properties
IUPAC Name |
(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-16(2)10(8-14)11-13(17)18-12(15-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMCYWWUAINBZ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[2-bromo-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one |
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